molecular formula C22H44N2O2 B4037124 N,N,N',N'-tetrabutylhexanediamide

N,N,N',N'-tetrabutylhexanediamide

Cat. No.: B4037124
M. Wt: 368.6 g/mol
InChI Key: QVQZFDVPVBBFAT-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrabutylhexanediamide is an organic compound with the molecular formula C22H44N2O2 It is a diamide derivative, specifically a hexanediamide, where the nitrogen atoms are substituted with butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetrabutylhexanediamide can be synthesized through a multi-step reaction process. One common method involves the reaction of hexanedioic acid with dibutylamine in the presence of a dehydrating agent. The reaction typically proceeds as follows:

    Step 1: Hexanedioic acid is reacted with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding amide intermediate.

    Step 2: The intermediate is then further reacted with an excess of dibutylamine to yield N,N,N’,N’-tetrabutylhexanediamide.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetrabutylhexanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrabutylhexanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the diamide into its corresponding amine derivatives.

    Substitution: The butyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides can be used as reagents for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of N,N,N’,N’-tetrabutylhexanediamide.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted diamide derivatives with different alkyl or aryl groups.

Scientific Research Applications

N,N,N’,N’-tetrabutylhexanediamide has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrabutylhexanediamide involves its interaction with specific molecular targets. The butyl groups on the nitrogen atoms can interact with hydrophobic pockets in proteins or enzymes, leading to inhibition or modulation of their activity. The compound can also form coordination complexes with metal ions, affecting their reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-tetramethylethylenediamine: A similar diamide with methyl groups instead of butyl groups.

    N,N,N’,N’-tetraethylhexanediamide: A diamide with ethyl groups.

    N,N,N’,N’-tetrahexylhexanediamide: A diamide with hexyl groups.

Uniqueness

N,N,N’,N’-tetrabutylhexanediamide is unique due to its specific butyl substitutions, which confer distinct hydrophobic properties and reactivity compared to its analogs. These properties make it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates.

Properties

IUPAC Name

N,N,N',N'-tetrabutylhexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2/c1-5-9-17-23(18-10-6-2)21(25)15-13-14-16-22(26)24(19-11-7-3)20-12-8-4/h5-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQZFDVPVBBFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCCCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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